methyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Methyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin core substituted with an ethyl group at position 3, a phenyl group at position 7, and a 4-oxo moiety. The benzoate ester at position 4 of the phenyl ring is functionalized with a sulfanyl acetamido linker, contributing to its structural complexity. Its synthesis likely involves coupling reactions, as seen in analogous compounds, with characterization via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
methyl 4-[[2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-27-22(29)21-20(18(13-32-21)15-7-5-4-6-8-15)26-24(27)33-14-19(28)25-17-11-9-16(10-12-17)23(30)31-2/h4-13H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXHSAUBJOWZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common approach is to start with the thieno[3,2-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via cesium carbonate-mediated coupling in DMF, suggesting the target compound follows similar protocols .
- The 4-oxo group may facilitate hydrogen bonding with enzymatic targets.
- Physicochemical Properties : The methyl ester and para-substitution pattern in the target compound likely optimize solubility and binding compared to ethyl esters and ortho-substituted analogs .
Biological Activity
Methyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a unique structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 436.5 g/mol. The presence of multiple functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1112430-86-0 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids, identifying this compound as having notable anticancer properties. The results indicated a reduction in cell viability by over 70% at concentrations around 10 µM after 48 hours of exposure .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro tests showed efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, suggesting it may serve as a lead for developing new antimicrobial agents.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : It appears to increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.
- Disruption of Cell Signaling Pathways : The compound may interfere with critical signaling pathways that regulate cell growth and survival.
Summary of Key Studies
Pharmacological Profile
The pharmacological profile indicates that the compound may be effective in treating various conditions beyond cancer, such as infections caused by resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing methyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the thieno[3,2-d]pyrimidine core formation, followed by sulfanylation and acylation. Challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) and controlling regioselectivity during sulfanyl group introduction. Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are critical, while solvents such as toluene or ethanol influence yield . Catalysts like triethylamine may accelerate acylation steps .
Q. Which analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic and acetamido protons, while mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (as demonstrated for analogous benzoate derivatives in and ) provides definitive structural validation. High-performance liquid chromatography (HPLC) assesses purity, especially critical for intermediates .
Q. How does the solubility profile impact experimental design?
- Methodological Answer : Limited solubility data for thienopyrimidine derivatives (e.g., ) necessitates empirical testing. Polar aprotic solvents (DMF, DMSO) are often required for in vitro assays, while non-polar solvents (ethyl acetate) aid in purification. Pre-formulation studies using co-solvents or surfactants may enhance bioavailability in biological testing .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar thienopyrimidines?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in kinase inhibition assays) arise from differences in assay conditions (pH, temperature) or cellular models. Systematic meta-analysis of published data, combined with standardized in vitro screening (e.g., ATP-binding assays), can clarify structure-activity relationships (SAR). Cross-validation using molecular docking (e.g., AutoDock Vina) identifies conserved binding motifs .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distributions critical for sulfanyl-acetamido interactions. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes. Quantitative SAR (QSAR) models trained on analogous compounds () prioritize substituents (e.g., ethoxy vs. methyl groups) for enhanced target affinity .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Proteomics (e.g., affinity pull-down assays) and transcriptomics (RNA-seq) identify downstream targets in disease-relevant cell lines. Competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) quantify target engagement. In vivo pharmacokinetic studies (rodent models) correlate plasma concentration with efficacy .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent-catalyst combinations, minimizing byproduct formation .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for publishing spectral data and crystallographic coordinates .
- Ethical Compliance : Ensure all biological testing aligns with institutional review board (IRB) guidelines, particularly for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
